tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
Description
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-10(15)13-5-9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
ZRLSHURDLKOJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)NCC2C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
In a representative procedure, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes amination with 1-bromo-2-(trifluoromethyl)benzene using palladium acetate as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in toluene at 110°C. The Boc-protected amine intermediate is isolated in 85% yield before subsequent oxidation to introduce the 6-oxo group.
Key Reaction Parameters
| Parameter | Value/Reagent | Role |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Facilitates C–N bond formation |
| Ligand | Xantphos | Stabilizes Pd catalyst |
| Base | Cs₂CO₃ | Neutralizes HBr byproduct |
| Solvent | Toluene | High-boiling solvent |
| Temperature | 110°C | Optimizes reaction rate |
Oxidation to 6-Oxo Derivative
The ketone functionality at position 6 is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane achieves this transformation. PCC is preferred due to milder conditions, yielding the 6-oxo product in 78–92% yield.
Ring-Closing Metathesis for Bicyclic Formation
Ring-closing metathesis (RCM) offers an alternative route to construct the pyrrolo[3,4-c]pyridine core. This method utilizes Grubbs catalysts to form the bicyclic structure from diene precursors.
Substrate Preparation and Catalysis
A diene precursor containing allyl amine and acrylate moieties undergoes RCM using Grubbs II catalyst (1–5 mol%) in dichloromethane at 40°C. The reaction proceeds via a [2+2] cycloaddition mechanism, forming the 6-membered ring with >90% efficiency. Subsequent Boc protection and oxidation yield the target compound.
Optimization Insights
-
Catalyst Loading : 2 mol% Grubbs II balances cost and efficiency.
-
Solvent Choice : Dichloromethane minimizes side reactions.
-
Temperature : 40°C ensures complete conversion without decomposition.
Intramolecular Amidation for Cyclization
Intramolecular amidation is a classical approach to form the pyrrolidine ring. This method involves activating a carboxylic acid precursor to form an amide bond, cyclizing to generate the bicyclic framework.
Activation and Cyclization Steps
A linear precursor with a tertiary amine and carboxylic acid is treated with ethyl chloroformate to form a mixed carbonate intermediate. Heating in dimethylformamide (DMF) induces cyclization, producing the pyrrolo[3,4-c]pyridine core in 65–75% yield. Boc protection is introduced prior to cyclization to prevent unwanted side reactions.
Reaction Equation
Reductive Amination for Stereochemical Control
Reductive amination ensures precise stereochemical outcomes in the hexahydro-pyrrolopyridine system. This method is critical for synthesizing enantiomerically pure intermediates.
Chiral Auxiliary Approach
A keto-amine precursor is reacted with a chiral auxiliary (e.g., (R)-phenylglycinol) to form a Schiff base. Sodium cyanoborohydride reduces the imine, yielding a diastereomerically pure amine. Acidic cleavage of the auxiliary followed by Boc protection affords the target compound with >99% enantiomeric excess.
Data Table: Reductive Amination Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH₃CN | Selective for imines |
| Solvent | MeOH | Polar protic medium |
| pH | 4–5 (AcOH buffer) | Prevents over-reduction |
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages in scalability, yield, and stereochemical control.
Table 1: Method Comparison
| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Palladium-Catalyzed | 85 | Moderate | High | Moderate |
| Ring-Closing Metathesis | 90 | Low | Medium | High |
| Intramolecular Amidation | 70 | High | Low | Low |
| Reductive Amination | 95 | Excellent | Medium | Moderate |
Industrial-Scale Considerations
For large-scale synthesis, the palladium-catalyzed method is favored due to its high yield and compatibility with continuous flow reactors. However, catalyst recycling and ligand costs necessitate optimization. Recent advances in immobilized Pd catalysts reduce expenses by enabling reuse for >10 cycles without activity loss .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its biological activities, which include:
- Antimicrobial Activity : Research indicates that tert-butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a potential lead compound for antibiotic development.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. It has shown activity against certain cancer cell lines, indicating its potential as a chemotherapeutic agent. Further investigations are necessary to elucidate its mechanisms of action and efficacy in vivo.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Reactions with Electrophiles : The compound can be modified through reactions with various electrophiles to enhance its biological activity or to create derivatives with novel properties.
These synthetic routes allow researchers to produce the compound in sufficient quantities for further study and application.
Binding Affinity Studies
Interaction studies focus on the binding affinity of this compound to various biological targets. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
Case Studies
Several case studies have documented the applications of this compound:
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties demonstrated that this compound effectively inhibited the growth of specific bacterial strains. The results suggested that modifications to the structure could enhance potency against resistant strains.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines indicated that this compound induced apoptosis in malignant cells while sparing normal cells. This selective action presents a promising avenue for cancer therapy development.
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compounds sharing the pyrrolo[3,4-c]pyridine or related bicyclic frameworks exhibit variations in substituents, stereochemistry, and ring saturation, influencing their physicochemical and biological properties.
Table 1: Key Structural Analogues and Properties
| Compound Name | CAS Number | Similarity Score | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 | 1.00 | 226.32 | No oxo group; saturated bicyclic core |
| tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride | 1187933-06-7 | 0.94 | 262.78 | Hydrochloride salt; alternative substituent |
| trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate | 1251014-37-5 | 0.94 | 226.32 | Trans stereochemistry; no oxo group |
| tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate | 1421065-63-5 | 0.87 | 250.29 | Pyrido-pyrazine ring system |
| Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate | 193537-14-3 | 0.75 | 338.41 | Thieno ring replaces pyrrolo; ethyl ester |
Similarity Scores : Calculated based on Tanimoto coefficients using structural fingerprints .
Functional Group Variations
Stereochemical and Conformational Differences
- Cis vs. Trans Isomers: The trans isomer (1251014-37-5) exhibits lower polarity due to its stereochemistry, influencing solubility (soluble in dichloromethane, methanol) and storage requirements (2–8°C, sealed) compared to cis counterparts .
- Spiro Compounds: Derivatives like tert-Butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate (269) introduce spirocyclic complexity, reducing synthetic accessibility but enhancing target specificity in kinase inhibition .
Biological Activity
Tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C12H19N2O2
- Molecular Weight : Approximately 240.30 g/mol
- CAS Number : 1251004-07-5
The compound features a pyrrolidine ring fused with a pyridine structure, which contributes to its unique properties and potential applications in various fields, particularly in drug development.
Biological Activity
This compound exhibits several biological activities that warrant further investigation:
-
Anticancer Activity :
- The compound has been studied for its potential as an inhibitor of protein kinases involved in cancer progression. Notably, it shows promise as a selective inhibitor of MPS1 kinase, which is overexpressed in various cancers and plays a crucial role in the spindle assembly checkpoint .
- In vitro studies demonstrated that related compounds based on the pyrrolo[3,4-c]pyridine scaffold exhibit significant antiproliferative activity against human cancer cell lines .
- Analgesic Properties :
-
Binding Affinity Studies :
- Interaction studies indicate that this compound has notable binding affinity to various biological targets, which is crucial for understanding its pharmacodynamics.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Friedlander Reaction : A widely used method for synthesizing pyrrolidine derivatives.
- Cyclization Reactions : These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties.
Table 2: Synthetic Routes Overview
| Synthesis Method | Description |
|---|---|
| Friedlander Reaction | Utilizes 2-amino-pyridines and carbonyl compounds to form the pyrrolidine ring |
| Cyclization Reactions | Involves the formation of cyclic structures that enhance biological activity |
Case Study 1: MPS1 Inhibition
In a study focusing on MPS1 inhibitors, compounds derived from the pyrrolo[3,2-c]pyridine scaffold were evaluated for their efficacy against cancer cell lines. Compound 8 demonstrated potent binding (IC50 = 0.025 μM) and antiproliferative activity (GI50 = 0.55 μM) but showed poor selectivity against other kinases like CDK2 . This highlights the need for further optimization of similar compounds.
Case Study 2: Analgesic Mechanisms
Research into new derivatives indicated that they might serve as a new class of analgesics with dual mechanisms—acting on COX enzymes at lower doses and opioid receptors at higher doses. This dual action could provide insights into developing more effective pain management therapies .
Q & A
Q. What are common synthetic routes for preparing tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate?
The synthesis typically involves multi-step processes, including cyclization, alkylation, and esterification. For example, substituted pyrroles may undergo condensation with alkylating agents under controlled conditions (e.g., temperature, solvent selection) to form the pyrrolo-pyridine core. The tert-butyl carbamate group is introduced via esterification using Boc-protecting reagents. Reaction optimization often requires monitoring by TLC or HPLC to ensure intermediates are stable and yields are maximized .
Q. How is the compound characterized to confirm its structure and purity?
Key analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, and DEPT) to verify stereochemistry and functional groups.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.
- X-ray crystallography to resolve the crystal structure, particularly for stereoisomers or polymorphs .
- HPLC or GC-MS for purity assessment (>95% purity is typical for research-grade material) .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent degradation .
- Follow emergency measures such as rinsing exposed skin/eyes with water and seeking medical attention if ingested .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Stereoselectivity is influenced by:
- Chiral catalysts (e.g., organocatalysts or metal complexes) to direct asymmetric cyclization.
- Solvent polarity (e.g., DMF vs. THF) to stabilize transition states.
- Temperature gradients during critical steps (e.g., slow cooling to favor crystalline stereoisomers). Post-synthesis, chiral HPLC or enzymatic resolution may isolate enantiomers .
Q. What strategies optimize reaction yields for derivatives with modified substituents?
- Protecting group compatibility : Ensure Boc groups remain stable under reaction conditions (e.g., avoid strong acids).
- Microwave-assisted synthesis to accelerate ring-closing steps and reduce side products.
- Computational modeling (DFT calculations) to predict reactivity and guide substituent selection .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Variable-temperature NMR to distinguish dynamic effects (e.g., rotamers) from structural isomers.
- 2D NMR (COSY, NOESY) to confirm through-space correlations in complex bicyclic systems.
- Cross-validation with X-ray data to resolve ambiguities in peak assignments .
Q. What methodologies manage hazardous intermediates during scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
